(+)-Nefopam - 110011-82-0

(+)-Nefopam

Catalog Number: EVT-1544041
CAS Number: 110011-82-0
Molecular Formula: C17H19NO
Molecular Weight: 253.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(S)-nefopam is a 5-methyl-1-phenyl-3,4,5,6-tetrahydro-1H-2,5-benzoxazocine that has (S)-configuration (the racemate is a non-opioid analgesic drug). It is a conjugate base of a (S)-nefopam(1+). It is an enantiomer of a (R)-nefopam.

(±)-Nefopam Hydrochloride

Compound Description: (±)-Nefopam hydrochloride is the racemic mixture of (+)-nefopam hydrochloride and (-)-nefopam hydrochloride. It is a centrally acting analgesic agent belonging to the benzoxazocine class. Similar to (+)-nefopam hydrochloride, it exists as a mixture of two N-protonated species in solution, differing in the stereochemistry of the N-methyl group. The solid-state structure reveals a boat-(flattened chair) conformation of the eight-membered ring with an equatorial N-methyl group [, ].

(+)-Nefopam Hydrochloride Monohydrate

Compound Description: (+)-Nefopam hydrochloride monohydrate is the hydrated form of (+)-nefopam hydrochloride, containing one water molecule per molecule of the drug. It crystallizes in the orthorhombic P2(1)2(1)2(1) space group and exhibits a boat-(flattened chair) conformation with an equatorial N-methyl group in its solid-state structure. This structure corresponds to the minor species observed in solution [, ].

(-)-Nefopam

Compound Description: (-)-Nefopam is the enantiomer of (+)-nefopam. While not directly discussed in the provided papers, its existence is implied due to the description of (+)-nefopam's stereoselective demethylation in various species [].

Nornorefopam

Compound Description: Nornorefopam is the primary metabolite of nefopam, formed through N-demethylation [].

Orphenadrine Hydrochloride

Compound Description: Orphenadrine hydrochloride (Disipal) is a pharmaceutical drug with structural similarities to nefopam. It is primarily used as a skeletal muscle relaxant and to manage Parkinson's disease symptoms. Although its analgesic effects are less pronounced, it shares structural features with nefopam, particularly the diphenylmethane moiety [].

Diphenhydramine

Compound Description: Diphenhydramine (Benadryl) is a widely used antihistamine medication that also possesses anticholinergic properties. It shares structural resemblance with nefopam, featuring a diphenylmethane moiety [].

4,4‐Methylenebis(cyclohexylisocyanate)

Compound Description: 4,4‐Methylenebis(cyclohexylisocyanate) is an industrial chemical known to cause occupational allergic contact dermatitis. While structurally dissimilar to nefopam, this compound is mentioned in a study highlighting a case of symmetrical drug-related intertriginous and flexural exanthema (SDRIFE) associated with nefopam [].

Synthesis Analysis

The synthesis of (+)-Nefopam involves several key chemical reactions. A common method includes the following steps:

  1. Acyl Chloride Reaction: The process begins with o-benzoylbenzoic acid reacting with acyl chlorides under controlled temperatures (30-40 °C) to form an acyl chloride solution.
  2. Amination Reaction: The acyl chloride is then reacted with N-methyl diethanolamine to introduce the amine group.
  3. Chlorination Reaction: Following amination, chlorination occurs to further modify the structure.
  4. Reductive Hydrolysis: This step involves reducing intermediates using agents like potassium borohydride to enhance purity and yield.
  5. Ring Closure and Neutralization: The final steps include ring closure reactions followed by neutralization to yield nefopam hydrochloride .

The detailed synthetic route emphasizes the importance of controlling reaction conditions to maximize yield and purity, which are crucial for pharmaceutical applications.

Molecular Structure Analysis

The molecular formula of (+)-Nefopam is C_17H_19ClN_2O, with a molecular weight of approximately 304.80 g/mol. Its structure consists of a benzamide derivative with a chloroethyl side chain. The compound features a chiral center, which contributes to its pharmacological properties.

Structural Data

  • Molecular Weight: 304.80 g/mol
  • Molecular Formula: C_17H_19ClN_2O
  • Chirality: Chiral center present

The structural characteristics play a significant role in its interaction with biological targets.

Chemical Reactions Analysis

(+)-Nefopam undergoes various chemical reactions that are crucial for its synthesis and potential modifications:

  1. Acylation: The introduction of acyl groups enhances the compound's reactivity.
  2. Amination: This reaction is essential for introducing functional groups that contribute to analgesic activity.
  3. Chlorination: Modifying the compound's electronic properties can affect its biological activity.
  4. Reduction: This step is critical for achieving the desired purity and structural integrity of the final product.

These reactions highlight the versatility of nefopam as a chemical entity that can be modified for enhanced therapeutic efficacy.

Mechanism of Action

The mechanism by which (+)-Nefopam exerts its analgesic effects involves multiple pathways:

  1. Inhibition of Monoamine Reuptake: Nefopam inhibits the reuptake of neurotransmitters such as serotonin, norepinephrine, and dopamine, enhancing their availability in synaptic clefts.
  2. Modulation of Pain Pathways: By affecting neurotransmitter levels, nefopam alters pain signaling pathways within the central nervous system.
  3. Antinociceptive Properties: Research indicates that nefopam activates descending inhibitory pathways that modulate pain perception.

These mechanisms collectively contribute to nefopam's effectiveness as an analgesic without the risks associated with opioid medications .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white crystalline powder.
  • Solubility: Soluble in water and organic solvents such as ethanol and methanol.
  • Melting Point: Approximately 150-160 °C.

Chemical Properties

  • Stability: Stable under normal storage conditions but should be protected from light.
  • pH Range: The pH of aqueous solutions typically ranges from 4 to 6.

These properties are essential for formulation development and ensuring consistent therapeutic efficacy.

Applications

(+)-Nefopam has several scientific applications:

  1. Pain Management: Used in clinical settings for treating various types of pain, including postoperative pain and neuropathic pain.
  2. Research Studies: Investigated for its potential use in combination therapies for enhanced analgesic effects.
  3. Formulation Development: Formulated into nanospheres for sustained release applications, improving pharmacokinetics and patient compliance .
Introduction to (+)-Nefopam

Chemical Structure and Stereochemistry of (+)-Nefopam

The molecular architecture of (+)-Nefopam [(5S)-5-methyl-1-phenyl-1,3,4,6-tetrahydro-2,5-benzoxazocine] features an eight-membered benzoxazocine ring system with two chiral centers at positions 1 and 5. X-ray crystallography reveals that the bioactive enantiomer adopts a boat-(flattened chair) conformation in solid state, with the N-methyl group oriented equatorially. This configuration minimizes steric strain while optimizing receptor engagement [4].

Crystalline (+)-Nefopam hydrochloride monohydrate forms orthorhombic crystals in the P2~1~2~1~2~1~ space group with unit cell dimensions a = 9.651(2) Å, b = 19.747(2) Å, c = 8.504(2) Å (V = 1,620.7(7) ų; Z = 4). The phenyl ring exhibits a distinctive pitch angle that differs from the racemate, potentially influencing its binding to biological targets. Hydrogen bonding between the protonated amine and chloride anion, along with water molecules in the monohydrate, stabilizes this conformation [4].

Table 1: Crystallographic and Computational Parameters of (+)-Nefopam HCl Monohydrate

ParameterExperimental ValuesComputational Findings
Crystal SystemOrthorhombicN/A
Space GroupP2~1~2~1~2~1~N/A
Unit Cell Volume1,620.7(7) ųN/A
ConformationBoat-(flattened chair)Lowest energy conformation
N-Methyl OrientationEquatorial0.5 kcal/mol lower than axial epimer
Phenyl Ring Positionexo-type, trans to methylSterically unhindered position

Molecular mechanics calculations (MOLMEC program) confirm the boat-(flattened chair) conformation as the lowest energy state for (1S,5S)-nefopam, with the exo-phenyl and equatorial N-methyl orientation being energetically favored by approximately 0.5 kcal/mol over the axial epimer. This minimal energy difference facilitates conformational flexibility in solution, where NMR studies indicate an equilibrium between diastereoisomers via prototropic shift/nitrogen inversion [4]. The stereospecific configuration enhances binding to monoamine transporters while modulating calcium and sodium channel activity—key mechanisms underlying its analgesic efficacy.

Historical Development and Pharmacological Classification

Nefopam's development originated in the 1960s as a structural analog of orphenadrine and diphenhydramine, with cyclization producing the benzoxazocine core that defined a novel chemotype. Initial clinical investigations focused on its muscle relaxant and antidepressant potential before analgesic properties were identified [8]. The compound's transition from racemic formulations to enantiomerically resolved (+)-nefopam reflects evolving pharmacological sophistication in analgesic development.

Table 2: Historical Milestones in Nefopam Development

Time PeriodDevelopment PhaseKey Advancements
1960sInitial SynthesisCyclization of orphenadrine analogs to benzoxazocine core
1970sClinical RepurposingIdentification of analgesic efficacy beyond antidepressants
1980sStereochemical ResolutionIsolation of (+)-enantiomer; crystallographic characterization
2000sMechanistic ElucidationConfirmation of SNDRI activity and ion channel modulation
2020sAdjunctive ApplicationRecognition as opioid-sparing perioperative agent

Pharmacologically, (+)-Nefopam is classified as a centrally-acting, non-opioid analgesic with triple monoamine reuptake inhibition (SNDRI) properties. In vitro studies demonstrate balanced potency for serotonin (SERT, K~i~ = 29 nM) and norepinephrine transporters (NET, K~i~ = 33 nM), with weaker dopamine transporter affinity (DAT, K~i~ = 531 nM) [8]. This reuptake inhibition elevates synaptic concentrations of neurotransmitters involved in descending pain inhibition pathways.

Complementary mechanisms include voltage-gated sodium and calcium channel modulation, reducing neuronal hyperexcitability in pain pathways. The compound also inhibits N-methyl-D-aspartate (NMDA) receptor-mediated synaptic potentiation—a mechanism distinguishing it from traditional non-steroidal anti-inflammatory drugs. These multimodal actions position (+)-Nefopam within a unique pharmacological niche between classical antidepressants and conventional analgesics [8] [4].

Regulatory Status and Global Availability

The global regulatory landscape for (+)-Nefopam demonstrates significant jurisdictional variation, reflecting divergent approval pathways and therapeutic evaluations. Unlike racemic formulations, the enantiopure compound faces additional regulatory scrutiny regarding stereospecific efficacy and manufacturing control.

Table 3: International Regulatory Status of (+)-Nefopam

RegionApproval StatusTherapeutic DesignationKey Regulatory Considerations
United KingdomPrescription Only (POM)Moderate-severe pain; adjunctive therapyNICE guidance limits initiation
FranceMarketedPostoperative/hiccups managementPost-marketing surveillance ongoing
AustraliaSchedule 4 (Prescription)Non-opioid analgesicTGA-approved product information
United StatesNot FDA-approvedN/AAbsence of NDA submission
EU MembersCountry-specific approvalsVaries by national formularySubject to EMA centralized review

Properties

CAS Number

110011-82-0

Product Name

(+)-Nefopam

IUPAC Name

(1S)-5-methyl-1-phenyl-1,3,4,6-tetrahydro-2,5-benzoxazocine

Molecular Formula

C17H19NO

Molecular Weight

253.34 g/mol

InChI

InChI=1S/C17H19NO/c1-18-11-12-19-17(14-7-3-2-4-8-14)16-10-6-5-9-15(16)13-18/h2-10,17H,11-13H2,1H3/t17-/m0/s1

InChI Key

RGPDEAGGEXEMMM-KRWDZBQOSA-N

SMILES

CN1CCOC(C2=CC=CC=C2C1)C3=CC=CC=C3

Canonical SMILES

CN1CCOC(C2=CC=CC=C2C1)C3=CC=CC=C3

Isomeric SMILES

CN1CCO[C@H](C2=CC=CC=C2C1)C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.